1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound that features a unique combination of fluorine atoms and a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes scaling up the reactions, using more efficient catalysts, and employing continuous flow chemistry techniques to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid include:
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine atoms and the pyrrolo[3,2-b]pyridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H10F4N2O3 |
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Molecular Weight |
342.24 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10F4N2O3/c16-9-3-1-2-4-10(9)21-6-7(14(23)24)12-13(21)8(15(17,18)19)5-11(22)20-12/h1-4,6,8H,5H2,(H,20,22)(H,23,24) |
InChI Key |
XWEIONRRFGAIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC=CC=C3F)C(=O)O)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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